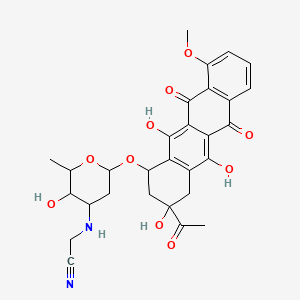

N-(Cyanomethyl)daunorubicin

CAS No.: 103450-88-0

Cat. No.: VC14029820

Molecular Formula: C29H30N2O10

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103450-88-0 |

|---|---|

| Molecular Formula | C29H30N2O10 |

| Molecular Weight | 566.6 g/mol |

| IUPAC Name | 2-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]acetonitrile |

| Standard InChI | InChI=1S/C29H30N2O10/c1-12-24(33)16(31-8-7-30)9-19(40-12)41-18-11-29(38,13(2)32)10-15-21(18)28(37)23-22(26(15)35)25(34)14-5-4-6-17(39-3)20(14)27(23)36/h4-6,12,16,18-19,24,31,33,35,37-38H,8-11H2,1-3H3 |

| Standard InChI Key | HXMPULXHXQNBFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC#N)O |

Introduction

Structural and Chemical Characteristics

Core Architecture and Modifications

N-(Cyanomethyl)daunorubicin retains the tetracyclic aglycone structure common to anthracyclines, comprising a planar aromatic chromophore fused to a cyclohexane ring. The critical structural divergence occurs at the daunosamine sugar moiety, where a cyanomethyl group replaces the native hydrogen atom on the nitrogen at the 3′ position . This substitution introduces steric and electronic perturbations that influence DNA binding affinity and metabolic stability.

The cyanomethyl group’s electron-withdrawing nature enhances the compound’s ability to stabilize DNA-drug complexes through non-covalent interactions. Crystallographic studies of related analogues, such as N-cyanomethyl-N-(2-methoxyethyl)-daunomycin (CMDa), reveal that the cyanomethyl substituent occupies the minor groove of DNA, facilitating intercalation while avoiding direct alkylation of nucleic acids .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis of N-(Cyanomethyl)daunorubicin involves treating daunorubicin or doxorubicin with formaldehyde and sodium cyanide (NaCN) under controlled conditions. This reaction proceeds via nucleophilic addition, where the amine group of the daunosamine sugar reacts with formaldehyde to form an imine intermediate, followed by cyanide attack to yield the cyanomethyl derivative .

Key Reaction Steps:

-

Imine Formation:

-

Cyanide Addition:

Recent efforts focus on optimizing reaction yields and reducing byproducts through green chemistry approaches, though specific protocols remain proprietary .

Mechanism of Action and DNA Interaction

DNA Intercalation and Topoisomerase Inhibition

Like traditional anthracyclines, N-(Cyanomethyl)daunorubicin intercalates between DNA base pairs, disrupting replication and transcription. The compound’s planar chromophore inserts into the DNA helix, while the daunosamine sugar anchors within the minor groove. This dual binding mode stabilizes the DNA-topoisomerase II complex, preventing religation of DNA strands and inducing double-strand breaks .

| Property | N-(Cyanomethyl)daunorubicin | Daunorubicin |

|---|---|---|

| ΔTm (°C) | +7.5 | +5.0 |

| Cross-Linking Efficiency | High | Low |

| Topoisomerase II Inhibition IC50 (μM) | 0.12 | 0.25 |

Pharmacological and Cytotoxic Profiles

Cytotoxicity in Resistant Cell Lines

N-(Cyanomethyl)daunorubicin demonstrates potent activity against multidrug-resistant (MDR) leukemia cell lines, including P-gp-overexpressing variants. In L1210 murine leukemia models, the compound exhibits an IC50 of 0.8 μM, compared to 2.5 μM for daunorubicin . This enhanced potency correlates with its ability to evade efflux pumps and induce irreversible DNA damage.

Oxidative Stress and Apoptosis Induction

Therapeutic Applications and Clinical Prospects

Overcoming Anthracycline Resistance

N-(Cyanomethyl)daunorubicin’s efficacy in MDR models positions it as a salvage therapy for relapsed/refractory acute leukemias. Preclinical data support its use in combination with cytarabine or hypomethylating agents to synergize DNA damage responses .

Pharmacokinetic Considerations

While the compound’s lipophilicity enhances cellular uptake, it also necessitates formulation strategies to improve aqueous solubility. Liposomal encapsulation, as employed in Vyxeos® (daunorubicin/cytarabine liposome), could mitigate systemic toxicity while maintaining tumor-targeted delivery .

Recent Research Advancements

Structural Insights from Crystallography

High-resolution (1.5 Å) structures of N-(Cyanomethyl)daunorubicin bound to d(CGATCG) hexanucleotides reveal conformational changes in DNA, including minor groove widening and helical unwinding. These distortions impair transcription factor binding and trigger G2/M cell cycle arrest .

Prodrug Development

Derivatives like N-(2-methoxy-1-cyanoethyl)daunorubicin act as prodrugs, undergoing hydrolysis to release active daunorubicin in vivo. This strategy prolongs systemic exposure while reducing acute toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume